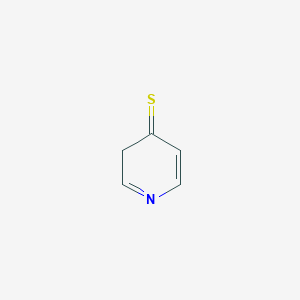
Pyridine-4(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine-4(3H)-thione is a heterocyclic compound containing a sulfur atom and a nitrogen atom within a six-membered ring structure It is a derivative of pyridine, where the sulfur atom replaces one of the hydrogen atoms in the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pyridine-4(3H)-thione can be synthesized through several methods. One common approach involves the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield this compound .
Another method involves the reaction of phenylazocyanothioacetamide with malononitrile to form this compound, which can further react with phenacylbromide to yield the pyridine-S-phenacyl derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Pyridine-4(3H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial activity and is used in the development of new antibiotics.
Industry: It is used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of Pyridine-4(3H)-thione involves its ability to interact with various molecular targets. It can increase cellular levels of copper and damage iron-sulfur clusters of proteins essential for fungal metabolism and growth . This makes it effective as an antimicrobial agent. Additionally, it can form hydrogen bonds with therapeutic targets, enhancing its bioavailability and efficacy .
Comparación Con Compuestos Similares
Pyridine-4(3H)-thione can be compared with other similar compounds, such as:
Pyridinone: Both compounds have a pyridine ring, but this compound contains a sulfur atom, while pyridinone contains an oxygen atom.
Thienopyridine: This compound contains both sulfur and nitrogen atoms in a fused ring system.
The uniqueness of this compound lies in its sulfur atom, which imparts distinct chemical reactivity and biological activity compared to its oxygen-containing counterparts.
Propiedades
Número CAS |
128971-67-5 |
|---|---|
Fórmula molecular |
C5H5NS |
Peso molecular |
111.17 g/mol |
Nombre IUPAC |
3H-pyridine-4-thione |
InChI |
InChI=1S/C5H5NS/c7-5-1-3-6-4-2-5/h1,3-4H,2H2 |
Clave InChI |
OWEKKVZCXWKHAO-UHFFFAOYSA-N |
SMILES |
C1C=NC=CC1=S |
SMILES canónico |
C1C=NC=CC1=S |
Sinónimos |
4(3H)-Pyridinethione(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















